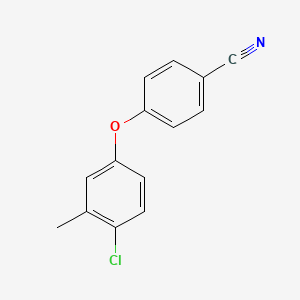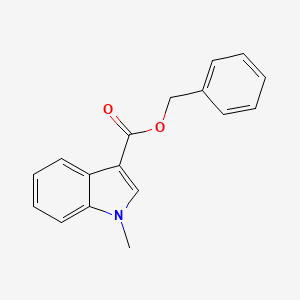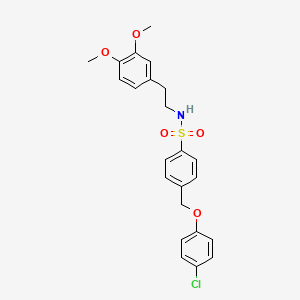
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine (herein referred to as DMPCP) is a compound that has recently gained attention due to its potential applications in scientific research. DMPCP is a small molecule, which makes it ideal for use in a variety of lab experiments. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine' involves the reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
2-(3,4-Dimethoxyphenyl)ethylamine, 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 2-(3,4-Dimethoxyphenyl)ethylamine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by recrystallization or chromatography (e.g. flash chromatography, HPLC).
Wissenschaftliche Forschungsanwendungen
DMPCP has been used in a variety of scientific research applications. It has been used to study the effects of cell membrane disruption in bacteria, as well as to study the effects of oxidative stress in cells. Additionally, it has been used to study the role of apoptosis in cell death, as well as to study the effects of DNA damage on cellular processes.
Wirkmechanismus
The mechanism of action of DMPCP is not yet fully understood. However, it is believed that DMPCP acts as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell signaling pathways. Additionally, it is believed that DMPCP may also act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
DMPCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, as well as disrupt the cell membrane of bacteria. Additionally, in vivo studies have shown that DMPCP can reduce oxidative stress in cells, as well as induce apoptosis in cells. Furthermore, DMPCP has been shown to induce DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPCP in lab experiments is its small size, which makes it ideal for use in a variety of experiments. Additionally, DMPCP is relatively inexpensive and easy to synthesize. However, one of the main limitations of using DMPCP in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for research involving DMPCP include further exploration of its mechanism of action, as well as further studies on its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential applications of DMPCP in drug discovery and development. Additionally, further research could be conducted to explore the potential applications of DMPCP in other areas such as agriculture and food science. Finally, further research could be conducted to explore the potential toxicity of DMPCP and to develop methods to reduce its toxicity.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5S/c1-28-22-12-5-17(15-23(22)29-2)13-14-25-31(26,27)21-10-3-18(4-11-21)16-30-20-8-6-19(24)7-9-20/h3-12,15,25H,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQFLFGHLKSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



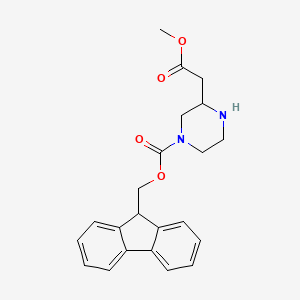
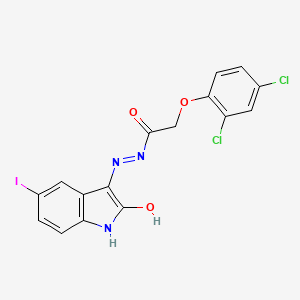



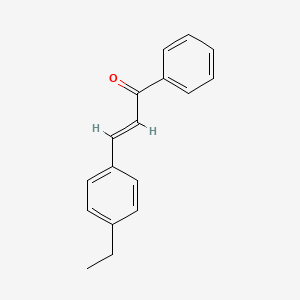
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)



